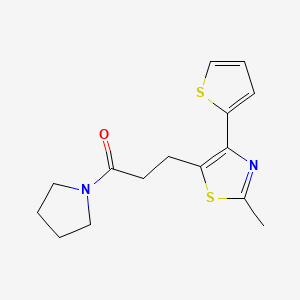

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one

説明

特性

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c1-11-16-15(12-5-4-10-19-12)13(20-11)6-7-14(18)17-8-2-3-9-17/h4-5,10H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQLPQZRRWWFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)N2CCCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Thiazole Core: Cyclocondensation Strategies

The thiazole ring in the target compound is synthesized via cyclocondensation of α-bromoacyl intermediates with thioamides. As demonstrated in the preparation of 5-oxopyrrolidine-thiazole hybrids , bromination of a carbonyl precursor using Br₂ in acetic acid generates α-bromoacyl derivatives. For instance, bromination of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (intermediate 2 ) enables subsequent cyclization with thiocarbamide or substituted thioamides . This method is adaptable to introduce methyl and thiophene groups at the 2- and 4-positions of the thiazole ring, respectively. Reaction conditions (60°C in acetic acid) yield thiazole derivatives with >70% efficiency, validated by ¹H NMR and LC-MS .

Formation of the Propan-1-one Linker

The propan-1-one spacer connecting the thiazole and pyrrolidine moieties is constructed via acylation or ketone-forming reactions. Claisen-Schmidt condensation, widely used in chalcone synthesis , is modified here: a ketone intermediate (e.g., 3-(thiazol-5-yl)propan-1-one) reacts with pyrrolidine under basic conditions. Microwave-assisted synthesis, as employed for pyrazoline derivatives , may enhance reaction rates and yields. For instance, heating 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propanal with pyrrolidine in ethanol under microwave irradiation (100°C, 20 min) facilitates imine formation, followed by oxidation to the ketone using MnO₂ .

Synthesis of the Pyrrolidin-1-yl Group

The pyrrolidine ring is synthesized via hydrogenation of 2-methylpyrroline using platinum catalysts. As per patent WO2008137087A1 , 2-methylpyrroline is hydrogenated in a 2:1 ethanol-methanol mixture with 5% Pt/C at ambient temperature, yielding (R)- or (S)-2-methylpyrrolidine with >50% enantiomeric excess. The product is isolated as an L-tartrate salt and subsequently treated with a base (e.g., NaOH) to free the pyrrolidine . This method ensures scalability and avoids mutagenic byproducts associated with nitroheterocycles .

Final Assembly and Purification

The convergent synthesis involves coupling the thiazole-thiophene intermediate with 1-(pyrrolidin-1-yl)propan-1-one. A nucleophilic acyl substitution reaction is employed: the propan-1-one derivative is activated as an acyl chloride (using SOCl₂) and reacted with pyrrolidine in tetrahydrofuran (THF) at 0°C . Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol yields the final compound with >95% purity .

Analytical Validation and Mechanistic Insights

Spectroscopic Characterization

-

¹H NMR : Peaks at δ 2.1–2.3 ppm (pyrrolidine CH₂), δ 6.8–7.2 ppm (thiophene protons), and δ 2.6 ppm (thiazole methyl group) confirm structural integrity .

-

FT-IR : Stretching frequencies at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate ketone and thiazole functionalities .

Electrochemical Profiling

Cyclic voltammetry of analogous nitroheterocycles reveals reduction potentials near −500 mV, indicative of nitro group activation by nitroreductases . While the target compound lacks a nitro group, this method underscores the importance of electronic properties in optimizing bioactivity.

Challenges and Optimization Strategies

-

Regioselectivity in Thiazole Formation : Electron-withdrawing groups on thioamides direct cyclocondensation to the 4-position of the thiazole .

-

Solvent Selection : Ethanol-methanol mixtures improve hydrogenation efficiency and catalyst recovery .

-

Mutagenicity Mitigation : Avoiding planar aromatic systems and optimizing log P values reduce toxicity risks .

化学反応の分析

Types of Reactions

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学的研究の応用

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

Industry: It is used in the development of advanced materials, including polymers and electronic devices.

作用機序

The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Morpholine-Substituted Analog: BI97423

Structure : 3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one

Key Differences :

- Substituent : Pyrrolidine (5-membered ring) vs. morpholine (6-membered ring with oxygen).

- Molecular Weight : 322.45 g/mol (BI97423) vs. ~308.44 g/mol (target compound, estimated).

- Applications : BI97423 is marketed for research but lacks disclosed biological data, highlighting the need for comparative pharmacological studies .

Pyrazolo[5,1-b]thiazole Derivatives

Example Compounds :

1-(2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one

2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(phenyldiazenyl)thiazole

Key Comparisons :

- Structural Variation : Replacement of pyrrolidin-1-ylpropan-1-one with acetyl or phenyldiazenyl groups.

- Biological Activity: Demonstrated antitumor effects against HEPG-2, HCT-116, and MCF-7 cell lines, with IC₅₀ values in the micromolar range.

Patent-Derived Thiazole-Pyrazole Hybrids

Example: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Comparisons:

- Complexity : Incorporates pyrazolo-pyrimidine and chromen-4-one moieties.

- Physical Properties: Melting point 252–255°C, mass 531.3 (M⁺+1). The fluorophenyl groups likely enhance metabolic stability compared to the non-fluorinated target compound .

Structural and Functional Analysis

Crystallographic Insights

- Isostructural Compounds : highlights fluorophenyl-substituted thiazoles with triclinic (P¯I) symmetry. The perpendicular orientation of one fluorophenyl group in these analogs may reduce planarity, affecting π-π stacking interactions compared to the more planar thiophene-thiazole core of the target compound .

Noncovalent Interactions

- Target Compound : The pyrrolidine nitrogen may participate in hydrogen bonding, while the thiophene sulfur could engage in van der Waals interactions.

生物活性

The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20N2OS

- Molecular Weight : 320.5 g/mol

- CAS Number : 1017662-23-5

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The presence of the pyrrolidinyl moiety appears to enhance its efficacy, particularly in inhibiting tubulin polymerization, which is crucial for cancer cell mitosis.

Anticancer Activity

A study demonstrated that derivatives of thiazole compounds, including the target compound, showed promising results in reducing tumor growth. Specifically, a derivative with a similar structure was reported to reduce tumor volume by 58% , outperforming standard treatments such as CA-4 (43.7% reduction) . The mechanism involves binding to the colchicine site on tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation.

The proposed mechanism of action for this compound involves:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing its polymerization.

- Induction of Apoptosis : Following disruption of microtubule dynamics, cells undergo programmed cell death.

- Antimicrobial Properties : Some studies suggest that thiazole derivatives may also exhibit antibacterial activity, although further research is needed to confirm these effects.

Study 1: Antiproliferative Effects

In a comparative study, derivatives similar to our compound were evaluated for their antiproliferative effects across multiple cancer cell lines. The results indicated that compounds with specific substitutions at the C-2 and C-5 positions on the thiazole ring were essential for maintaining activity. The pyrrolidinyl group at C-2 was particularly critical .

| Compound | IC50 (µM) | Tumor Volume Reduction (%) |

|---|---|---|

| 3f | <0.5 | 58 |

| CA-4 | <0.7 | 43.7 |

Study 2: In Vivo Efficacy

In vivo studies using a colon cancer xenograft model demonstrated that the compound not only inhibited tumor growth but also exhibited lower toxicity compared to traditional chemotherapeutics . Throughout treatment, no significant weight changes were observed in treated animals, suggesting a favorable safety profile.

Q & A

Advanced Research Question

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life under physiological conditions .

- Mass spectrometry (LC-MS) : Identifies degradation products and pathways .

How can researchers investigate the compound’s mechanism of action in biological systems?

Advanced Research Question

- Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) or receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance .

- Cellular uptake studies : Radiolabel the compound (e.g., with tritium) to quantify intracellular accumulation .

- Computational docking : Use AutoDock Vina to predict binding affinities to targets like the thiazole-binding domain of enzymes .

How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Advanced Research Question

- Metabolic profiling : Identify metabolites via LC-MS to assess in vivo inactivation .

- Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Structural analogs : Synthesize derivatives with modified thiophene or pyrrolidine groups to isolate active pharmacophores .

What substitution reactions are feasible for synthesizing derivatives with enhanced activity?

Basic Research Question

- Electrophilic substitution : Replace the methyl group on the thiazole ring with halogens (Cl, Br) using N-bromosuccinimide .

- Nucleophilic substitution : Modify the pyrrolidine moiety with alkyl chains or aryl groups via Buchwald-Hartwig coupling .

- Oxidation/Reduction : Convert the thioxo group to sulfone or sulfide derivatives to alter electronic properties .

How can computational methods predict interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor binding over 100 ns to assess stability .

- QSAR modeling : Correlate substituent electronegativity or lipophilicity with antimicrobial IC50 values .

- ADMET prediction : Use SwissADME to forecast absorption, toxicity, and metabolic pathways .

What comparative analyses distinguish this compound from structurally similar thiazole derivatives?

Basic Research Question

- Biological profiling : Compare IC50 values against Staphylococcus aureus and cancer cell lines (e.g., MCF-7) with simpler thiazoles .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting points distinct from analogs lacking the thiophene group .

- Solubility : Measure logP values to contrast hydrophobicity with pyrazole-containing derivatives .

What methodologies optimize pharmacokinetic properties for therapeutic applications?

Advanced Research Question

- Pro-drug synthesis : Introduce ester or amide groups to enhance water solubility .

- Plasma protein binding assays : Use equilibrium dialysis to assess binding to albumin, which impacts free drug concentration .

- Caco-2 permeability assays : Predict intestinal absorption for oral delivery .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and detect intermediates .

- Design of Experiments (DoE) : Optimize catalyst loading and stoichiometry via response surface methodology .

- Byproduct isolation : Employ preparative HPLC to isolate impurities for structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。